molecular formula C16H14Cl2N2O4 B5800694 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate

Cat. No.: B5800694
M. Wt: 369.2 g/mol
InChI Key: XDKBWKAVGJXHRY-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dichlorobenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired Z-isomer. The reaction conditions often include:

    Temperature: Typically maintained between 60-80°C.

    Catalyst: Commonly used catalysts include acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvent: Solvents like ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding carboxylic acids or aldehydes.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Compounds with substituted nucleophiles at the dichlorobenzoate moiety.

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate: shares structural similarities with other compounds such as:

Uniqueness

  • Unique Structural Features: The presence of both 3,4-dimethoxyphenyl and 2,5-dichlorobenzoate moieties in the same molecule.
  • Distinct Reactivity: The compound’s ability to undergo specific chemical reactions, such as selective oxidation and reduction, sets it apart from similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-22-13-6-3-9(7-14(13)23-2)15(19)20-24-16(21)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKBWKAVGJXHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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